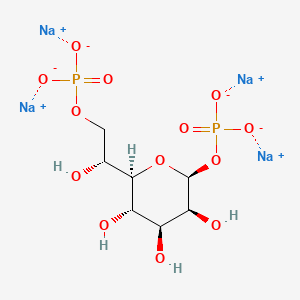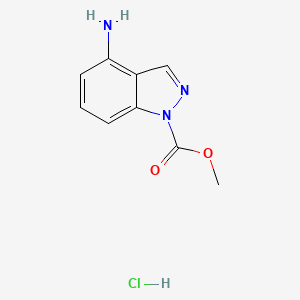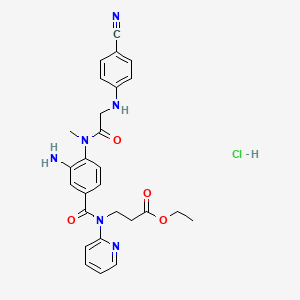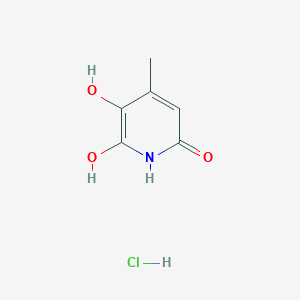
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is a novel microbial-associated molecular pattern that has garnered significant interest due to its potential as an immune modulator. This compound is a phosphorylated heptose metabolite, which plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate involves several steps, starting from D-mannose. The synthetic approach includes the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate groups . The reaction conditions typically involve the use of specific enzymes and controlled pH levels to ensure the correct stereochemistry and phosphorylation.
Industrial Production Methods
Industrial production of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is still in the research phase, with efforts focused on optimizing the synthetic route for large-scale production. The use of biotechnological methods, including the expression of relevant enzymes in microbial hosts, is being explored to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and substitution reactions. These reactions are crucial for its role in the biosynthesis of lipopolysaccharides and its function as an immune modulator .
Common Reagents and Conditions
Common reagents used in the reactions involving D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include specific enzymes such as phosphatases and kinases. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors like ATP .
Major Products
The major products formed from the reactions of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include various phosphorylated intermediates and final products involved in the biosynthesis of lipopolysaccharides .
Wissenschaftliche Forschungsanwendungen
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt has a wide range of scientific research applications:
Wirkmechanismus
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate exerts its effects by acting as an immune modulator. It triggers inflammation by activating the TIFA-dependent NF-κB pathway, leading to the production of cytokines . The molecular targets involved include specific receptors on immune cells that recognize the phosphorylated heptose structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glycero-beta-D-manno-heptose 1-Phosphate: This compound also acts as an immune modulator but has a slightly different structure and function.
Adenosine-diphosphate-D-glycero-beta-D-manno-heptose: Another heptose derivative that triggers immune responses through different pathways.
Uniqueness
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate is unique due to its dual phosphorylation, which enhances its ability to modulate immune responses. This dual phosphorylation is not present in other similar compounds, making it a distinct and valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H12Na4O13P2 |
|---|---|
Molekulargewicht |
458.07 g/mol |
IUPAC-Name |
tetrasodium;[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-phosphonatooxyoxan-2-yl]ethyl] phosphate |
InChI |
InChI=1S/C7H16O13P2.4Na/c8-2(1-18-21(12,13)14)6-4(10)3(9)5(11)7(19-6)20-22(15,16)17;;;;/h2-11H,1H2,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t2-,3+,4+,5+,6-,7+;;;;/m1..../s1 |
InChI-Schlüssel |
ULMNMVLRBYWIAF-CKBUFGDHSA-J |
Isomerische SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
